REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4](=O)[C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][CH:9]([CH3:14])[CH2:8]2.C1([NH3+])CCCCC1>>[CH3:14][CH:9]1[CH2:8][C:7]2[C:11](=[CH:12][CH:13]=[C:5]([CH2:4][C:3]([OH:16])=[O:2])[CH:6]=2)[CH2:10]1
|
Name
|
α-oxo-2-methyl-5-indanacetic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C=1C=C2CC(CC2=CC1)C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[NH3+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC2=CC=C(C=C2C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |